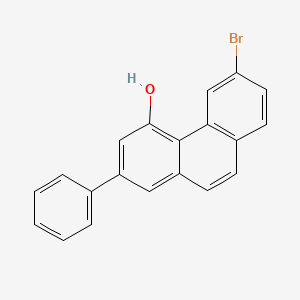
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound’s unique structure, featuring a thioxanthone core with chlorine and hydroxyl substituents, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one typically involves the chlorination of 4-hydroxy-9H-thioxanthen-9-one. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thioxanthones with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of photoinitiators for polymerization processes and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine and hydroxyl groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-9H-thioxanthen-9-one: Lacks chlorine substituents, leading to different reactivity and applications.
1-Chloro-4-hydroxy-9H-thioxanthen-9-one: Similar structure but with only one chlorine atom, affecting its chemical properties.
2,4-Diethyl-9H-thioxanthen-9-one: Contains ethyl groups instead of chlorine, resulting in different physical and chemical characteristics.
Uniqueness
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial fields.
Propiedades
Número CAS |
851047-64-8 |
|---|---|
Fórmula molecular |
C13H6Cl2O2S |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
1,2-dichloro-4-hydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2S/c14-7-5-8(16)13-10(11(7)15)12(17)6-3-1-2-4-9(6)18-13/h1-5,16H |
Clave InChI |
NZABBWLAEYISGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)




![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)
